molecular formula C22H19N5OS2 B4593222 2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4593222
M. Wt: 433.6 g/mol
InChI Key: LLKGANLUQOGCRI-UHFFFAOYSA-N
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Description

2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

The synthesis of 2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves multiple steps. The process typically begins with the preparation of the triazole ring, followed by the introduction of the allyl and phenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a key component of fungal cell membranes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of structural features and pharmacological activities. Similar compounds include:

Properties

IUPAC Name

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS2/c1-2-13-27-20(17-11-7-4-8-12-17)25-26-22(27)30-15-19(28)24-21-23-18(14-29-21)16-9-5-3-6-10-16/h2-12,14H,1,13,15H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKGANLUQOGCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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